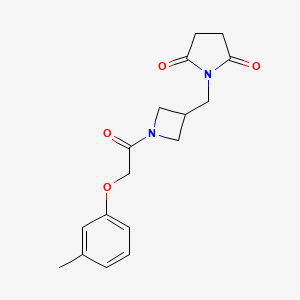

1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Description

1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with an azetidine ring linked via a methyl group. The azetidine moiety is further functionalized with a 2-(m-tolyloxy)acetyl group. Pyrrolidine-2,5-dione derivatives are widely studied for their pharmacological applications, such as antimicrobial, anticonvulsant, and enzyme inhibitory activities . The incorporation of the azetidine ring (a four-membered nitrogen-containing heterocycle) introduces steric strain, which may enhance binding affinity to biological targets compared to five-membered analogs like pyrrolidine or piperidine derivatives .

Properties

IUPAC Name |

1-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-12-3-2-4-14(7-12)23-11-17(22)18-8-13(9-18)10-19-15(20)5-6-16(19)21/h2-4,7,13H,5-6,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLWQXSZGDADEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CC(C2)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of an appropriate precursor under basic conditions. The m-tolyloxyacetyl group can be introduced via an acylation reaction using m-tolyloxyacetyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the azetidine intermediate with pyrrolidine-2,5-dione under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multiple steps, starting with the preparation of the azetidine ring. The m-tolyloxyacetyl group is introduced via acylation, and the final coupling with pyrrolidine-2,5-dione is facilitated by reagents like EDCI. The compound can undergo various reactions including oxidation and reduction, which are essential for its functionalization in different applications .

Chemistry

1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules that can be used in various chemical applications.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies are exploring its effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific pathways.

Medicine

Due to its structural characteristics, this compound is being investigated as a potential drug candidate. Its ability to interact with biological targets makes it a subject of interest in drug discovery processes aimed at treating diseases such as cancer and bacterial infections .

Industry

The compound's unique properties make it suitable for developing new materials with specific characteristics:

- Polymers : Its reactivity can be harnessed to create novel polymeric materials.

- Catalysts : It may also be utilized in catalysis for various chemical reactions due to its functional groups.

Case Study 1: Antimicrobial Activity

A research study assessed the antimicrobial efficacy of this compound against several pathogens. Results indicated significant inhibition zones compared to control groups, suggesting potential for therapeutic use .

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Further investigations into its mechanism of action revealed interference with cell cycle progression and induction of apoptosis .

Mechanism of Action

The mechanism of action of 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The azetidine ring and pyrrolidine-2,5-dione moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The m-tolyloxy group (meta-methylphenoxy) may improve lipophilicity and membrane permeability relative to smaller substituents like methoxy () or bromophenyloxy ().

- Synthetic Complexity : The azetidine moiety requires specialized synthetic steps, such as cyclization or functional group coupling, compared to simpler alkylation/acylation methods used for other derivatives .

Antimicrobial Activity

- Mannich Bases (): Derivatives with pyridin-2-ylaminomethyl groups exhibited moderate activity against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with MIC values comparable to penicillin. The target compound’s azetidine and m-tolyloxy groups may broaden antimicrobial spectra due to enhanced hydrophobic interactions.

- Sulfhydryl-Modified Derivatives () : Primarily used for polymer functionalization rather than direct antimicrobial action, highlighting the role of substituents in determining application scope.

Central Nervous System (CNS) Activity

- GABA-Transaminase Inhibitors () : Michael adducts with aryloxy substituents showed potent GABA-transaminase inhibition, a mechanism relevant to anticonvulsant drugs. The target compound’s m-tolyloxy group may similarly modulate enzyme binding but requires empirical validation.

- Anticonvulsant Derivatives () : Phenethyl-substituted analogs demonstrated efficacy in seizure models, suggesting that the target compound’s azetidine linker could optimize blood-brain barrier penetration.

Physicochemical Properties

- Solubility : The azetidine ring’s strain may reduce aqueous solubility relative to unstrained analogs, necessitating formulation optimization.

Biological Activity

1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione, also known by its CAS number 2310140-98-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4, with a molecular weight of 314.34 g/mol. The compound features a pyrrolidine ring and an azetidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O4 |

| Molecular Weight | 314.34 g/mol |

| CAS Number | 2310140-98-6 |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. In a comparative study involving similar compounds, this compound demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured were approximately 17 mm for E. coli and 15 mm for S. aureus, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Inflammation is a critical factor in various chronic diseases. Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways. For instance, the compound's structural analogs have shown promise in modulating the activity of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which play a significant role in inflammation.

- Modulation of Cell Signaling Pathways : The compound may interact with various receptors involved in inflammatory responses, potentially altering signaling cascades that lead to reduced inflammation .

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against clinical isolates. The results indicated that compounds with similar structural features to our target compound had significant antibacterial activity, supporting the hypothesis that modifications can enhance efficacy .

- Inflammation Model Studies : In vivo studies using animal models of inflammation have shown that related compounds can significantly reduce markers of inflammation when administered at specific dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.